活性红 2

描述

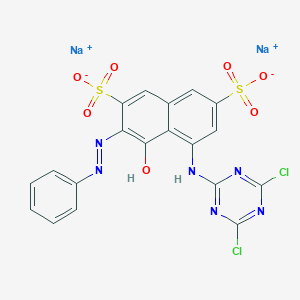

C.I. Reactive Red 2 (RR2) is an azo dye commonly used in textile industries for dyeing purposes due to its bright color and ability to form covalent bonds with fiber materials, which improves dye washfastness. The dye's complex molecular structure, which includes azo groups (-N=N-) and various substituents, makes it a challenging pollutant to degrade in wastewater treatment processes.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of RR2 includes azo linkages, which are characteristic of azo dyes. These linkages, along with aromatic rings, are responsible for the dye's color and reactivity. The presence of substituents like sulfonic acid groups increases the dye's solubility in water, making it suitable for textile dyeing processes.

Chemical Reactions Analysis

The degradation of RR2 has been extensively studied due to environmental concerns. The papers provided discuss various advanced oxidation processes (AOPs) for the degradation of RR2, including electrochemical degradation , catalytic ozonation , UV/TiO2-based photocatalysis , Fenton-like processes , and reduction followed by photooxidation . These studies reveal that the azo bond is a primary target during degradation, leading to the breakdown of the dye into smaller, less complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of RR2 are inferred from its behavior during degradation processes. The dye's solubility in water is indicated by its use in aqueous solutions across the studies. The stability of the azo bond and aromatic rings in RR2 is challenged by AOPs, which aim to mineralize the dye into inorganic ions, CO2, and H2O, as evidenced by the detection of degradation intermediates and end products in the studies .

Case Studies and Degradation Pathways

Several case studies have been conducted to understand the degradation pathways of RR2. Electrochemical degradation on Ti/SnO2–Sb/PbO2 electrodes showed that the mineralization efficiency of RR2 decreased with increased initial concentration and that the addition of NaCl affected the decolorization efficiency . Homogeneous catalytic ozonation with metallic ions demonstrated that the decolorization efficiency exceeded that of ozonation alone, with radical-type mechanisms being predominant . Photocatalytic degradation using UV/TiO2-based systems revealed that factors such as pH, dye concentration, and the presence of electron acceptors and radical scavengers significantly influenced the decolorization rate . Fenton-like and hybrid systems also showed varying decolorization rates depending on the pH and the presence of H2O2 and Fe3+ . The combination of photocatalysis with water jet cavitation indicated a synergistic effect, enhancing the degradation of RR2 . Lastly, the photodegradation of RR2 using platinized titanium dioxide suggested that modifications to the photocatalyst could improve the degradation efficiency .

科学研究应用

电化学降解

- 阳极氧化:活性红 2 可以在 Ti/SnO2–Sb/PbO2 电极上电化学降解。电流密度、初始染料浓度和 NaCl 的添加等因素会影响矿化和脱色的效率 (Song 等,2010)。

光催化降解

- 水射流空化光催化:将 TiO2 光催化与水射流空化耦合,可以显着提高活性红 2 的降解效率。TiO2 负载量、初始染料浓度和溶液 pH 等因素会影响降解效率 (Wang、Jia 和 Wang,2011)。

吸附行为

- 活性炭吸附:活性炭上活性红 2 的吸附行为随溶液 pH、离子强度和温度而变化。该过程受染料浓度和所用活性炭特性的影响 (Al-Degs 等,2008)。

联合处理工艺

- 混凝/吸附:采用 Al(III) 混凝和活性炭吸附的联合处理方法,可以有效去除废水中活性红 2。该方法显示出显着的染料去除率和化学需氧量 (COD) 降低 (Papić 等,2004)。

催化臭氧化

- 臭氧化中的金属离子:使用 Mn(II) 和 Fe(II) 等金属离子进行均相催化臭氧化,可以增强活性红 2 的脱色。该过程涉及脱色的自由基型机制 (Wu、Kuo 和 Chang,2008)。

与 DNA 的相互作用

- 分子对接研究:一项关于活性红 73(类似于活性红 2)的研究表明其与 DNA 结合的可能性。该染料可以与 DNA 的小沟相互作用,表明可能对环境和健康产生影响 (Guo、Yue 和 Gao,2011)。

电子束辐照

- 脱色和矿化:电子束辐照对于含有活性红 2 的溶液的分解和脱色是有效的。该方法显示出处理含有活性染料的废水的希望 (Vahdat 等,2012)。

生物降解

- 细菌脱色:铜绿假单胞菌已显示出在各种条件下有效脱色活性红 2 的能力。这种生物方法提供了一种对环境友好的染料脱色方法 (Sheth 和 Dave,2009)。

安全和危害

未来方向

Future research on C.I. Reactive Red 2 could focus on improving its degradation process. For example, optimizing the conditions for synthesizing catalysts used in its photodegradation could enhance its removal rate . Additionally, exploring its interactions with other chemicals could provide insights into new methods for its degradation .

属性

IUPAC Name |

disodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl2N6O7S2.2Na/c20-17-23-18(21)25-19(24-17)22-12-8-11(35(29,30)31)6-9-7-13(36(32,33)34)15(16(28)14(9)12)27-26-10-4-2-1-3-5-10;;/h1-8,28H,(H,29,30,31)(H,32,33,34)(H,22,23,24,25);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWZDJOJCYUSIEY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC4=NC(=NC(=N4)Cl)Cl)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H10Cl2N6Na2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6522-86-7 (Parent) | |

| Record name | C.I. Reactive Red 2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017804498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(2-phenyldiazenyl)-, sodium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106740696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10889666, DTXSID70924123 | |

| Record name | C.I. Reactive Red 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10889666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 5-[(4,6-dichloro-1,3,5-triazin-2(1H)-ylidene)amino]-4-oxo-3-(2-phenylhydrazinylidene)-3,4-dihydronaphthalene-2,7-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70924123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

615.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

C.I. Reactive red 2 | |

CAS RN |

17804-49-8, 106740-69-6, 12226-03-8 | |

| Record name | C.I. Reactive Red 2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017804498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(2-phenyldiazenyl)-, sodium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106740696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(2-phenyldiazenyl)-, sodium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(2-phenyldiazenyl)-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Reactive Red 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10889666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 5-[(4,6-dichloro-1,3,5-triazin-2(1H)-ylidene)amino]-4-oxo-3-(2-phenylhydrazinylidene)-3,4-dihydronaphthalene-2,7-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70924123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.963 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

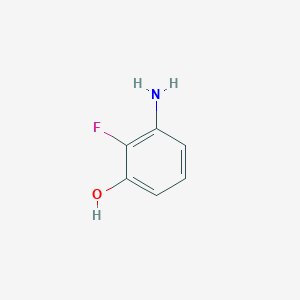

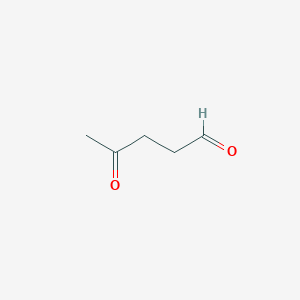

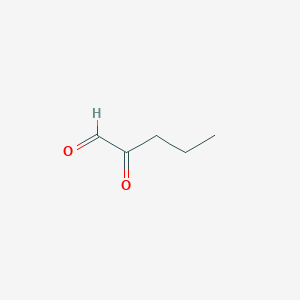

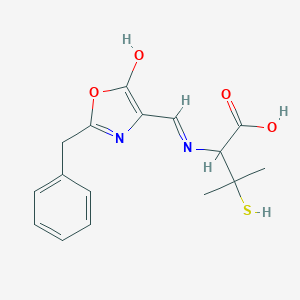

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

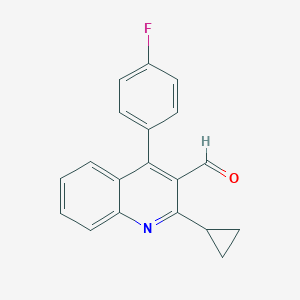

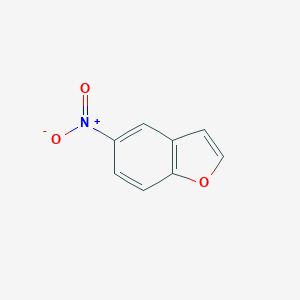

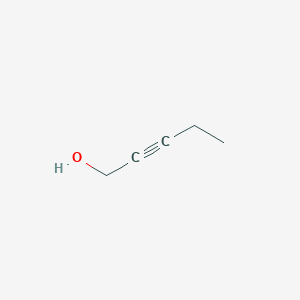

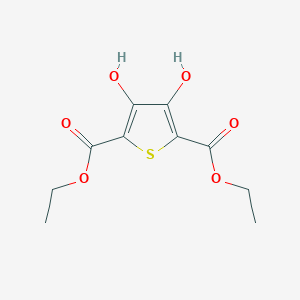

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide](/img/structure/B105741.png)

![4-Amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B105758.png)